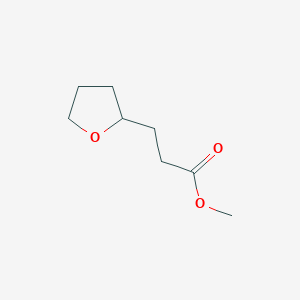

Methyl 3-(oxolan-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(oxolan-2-yl)propanoate, also known as methyl 2-oxopropanoate, is an organic compound that is used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of 87-88°C and a molecular weight of 118.14 g/mol. It is a versatile compound that can be used as a reactant in organic synthesis, an intermediate in the production of pharmaceuticals, and as a reagent in biochemical and physiological studies.

Applications De Recherche Scientifique

Intramolecular Cyclization and Oxetane Formation

Methyl 3-(oxolan-2-yl)propanoate has been investigated for its potential in intramolecular cyclization processes. One study demonstrated its ability to undergo base-induced cyclization in aqueous dimethyl sulfoxide to yield oxetanes as the main products, showcasing its utility in synthesizing cyclic compounds with potential applications in materials science and pharmaceuticals (Murai, Ono, & Masamune, 1977).

Nanodrug Design for Cancer Therapy

Methyl 3-(oxolan-2-yl)propanoate's derivatives have been explored for nanodrug design, aiming to develop novel drug candidates for cancer therapy. Research into nanosize drug candidates synthesized from related compounds has shown promising cytotoxic effects against cancer cell lines, indicating potential applications in targeted cancer treatments (Budama-Kilinc et al., 2020).

Catalyst Design for Fragrance Synthesis

The compound has also played a crucial role in the design of solid catalysts for synthesizing molecules with specific scents, such as blossom orange scent, through acetalization reactions. This application underscores its importance in the flavor and fragrance industry, demonstrating how chemical synthesis can contribute to consumer products (Climent, Velty, & Corma, 2002).

Photocatalytic Degradation Studies

Environmental applications have also been explored, with studies on the photocatalytic degradation of alkanolamines, demonstrating the potential of related compounds for environmental cleanup and pollution control strategies (Lu, Chen, Mai, & Li, 2009).

Chemo-Enzymatic Synthesis

Research has highlighted the chemo-enzymatic synthesis of chiral epoxides from renewable resources, presenting an eco-friendly and efficient method for producing valuable precursors for chemical syntheses. Such advancements underscore the role of methyl 3-(oxolan-2-yl)propanoate and its derivatives in green chemistry and sustainable industrial practices (Peru et al., 2016).

Propriétés

IUPAC Name |

methyl 3-(oxolan-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKTYFYIRDOBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(oxolan-2-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)

![N-(2,3-dimethoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2924780.png)

![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)

![5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2924787.png)

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)

![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)